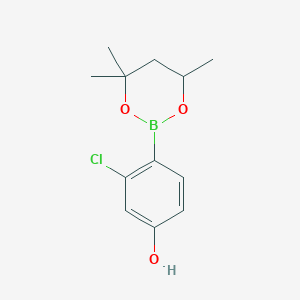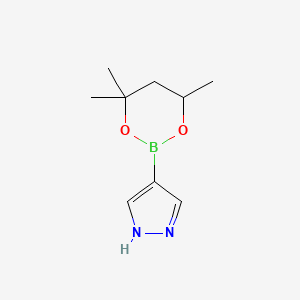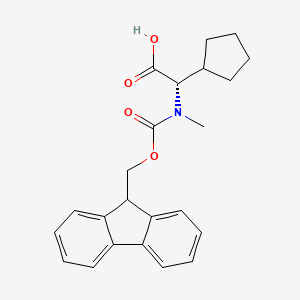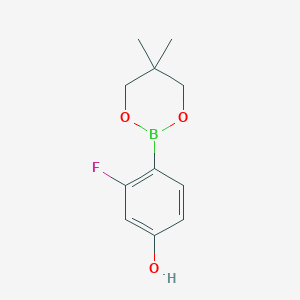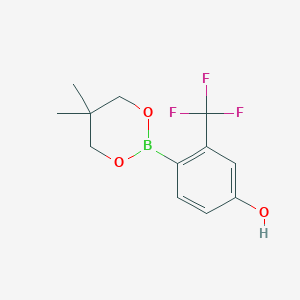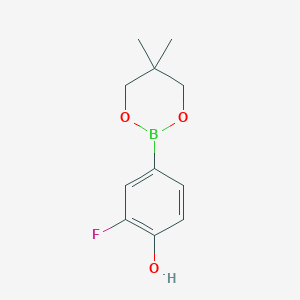
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol is a chemical compound that features a boron-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol typically involves the reaction of 2-fluorophenol with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives in the presence of a catalyst to facilitate the formation of the boron-oxygen bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron-containing ring into different functional groups.
Substitution: The fluorine atom in the phenol ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Research into boron-containing compounds has shown promise in areas such as cancer treatment and antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol involves its interaction with molecular targets through its boron-containing ring. This interaction can affect various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-3-methyl-benzonitrile
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,6-dimethoxybenzoic acid
Uniqueness
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol is unique due to the presence of both a boron-containing ring and a fluorine atom in its structure. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BFO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEJAUGWCOPOOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321089.png)
![2-[2-Benzyloxy-5-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321095.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321101.png)
![2-[4-Benzyloxy-2-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321107.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321109.png)
![2-[4-Benzyloxy-3-(1,3-dioxan-2-yl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321122.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321138.png)
![2-[4-Methoxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6321139.png)
![2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6321146.png)
